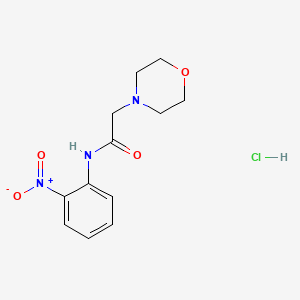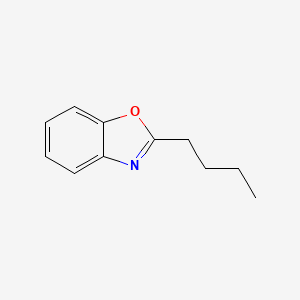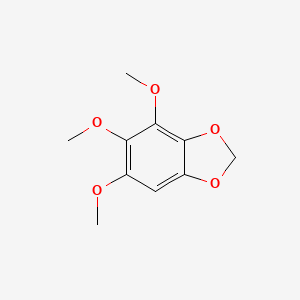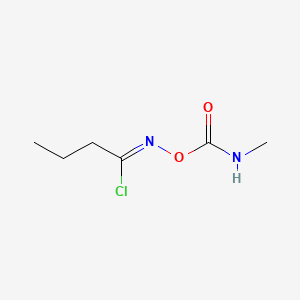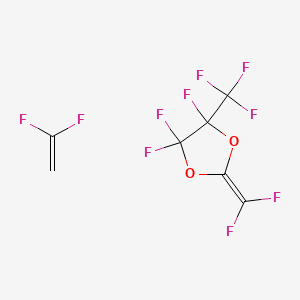
1,1-Difluoroethene;2-(difluoromethylidene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoroethene;2-(difluoromethylidene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane is a fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1,1-Difluoroethene;2-(difluoromethylidene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane involves several steps and specific reaction conditions. One common method involves the reaction of 1,1,2-trichloro-1,2,2-trifluoroethane with aluminum chloride at elevated temperatures . Another method includes the reaction of hexachloroethane with hydrogen fluoride in the presence of an aluminum fluoride catalyst at high temperatures . These methods yield the desired compound along with other fluorinated by-products, which are then separated and purified.
Análisis De Reacciones Químicas
1,1-Difluoroethene;2-(difluoromethylidene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where fluorine atoms are replaced by other functional groups. .
Aplicaciones Científicas De Investigación
1,1-Difluoroethene;2-(difluoromethylidene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1-Difluoroethene;2-(difluoromethylidene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its reactivity and ability to form stable complexes with various substrates. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity and function .
Comparación Con Compuestos Similares
1,1-Difluoroethene;2-(difluoromethylidene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane can be compared with other fluorinated compounds such as:
Chloro-1,1-difluoroethene: This compound has similar fluorine content but differs in its chlorine substitution, leading to different reactivity and applications.
1,1-Difluoro-2-iodoethane: This compound contains iodine instead of additional fluorine atoms, resulting in distinct chemical properties and uses.
The uniqueness of this compound lies in its specific fluorine arrangement, which imparts unique reactivity and stability, making it valuable for specialized applications.
Propiedades
Número CAS |
80879-54-5 |
|---|---|
Fórmula molecular |
C7H2F10O2 |
Peso molecular |
308.07 g/mol |
Nombre IUPAC |
1,1-difluoroethene;2-(difluoromethylidene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C5F8O2.C2H2F2/c6-1(7)2-14-3(8,4(9,10)11)5(12,13)15-2;1-2(3)4/h;1H2 |
Clave InChI |
CCSDBHMAQVTPNE-UHFFFAOYSA-N |
SMILES canónico |
C=C(F)F.C1(=C(F)F)OC(C(O1)(F)F)(C(F)(F)F)F |
Números CAS relacionados |
80879-54-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


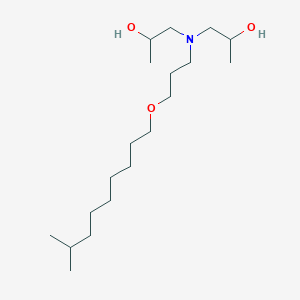


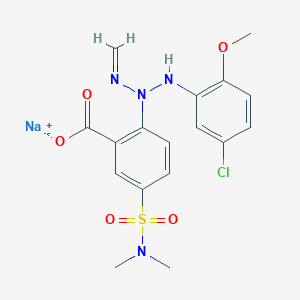
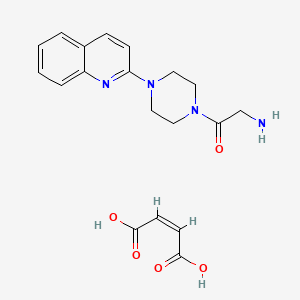

![2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12715246.png)
![(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12715248.png)

